[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate
Description
[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate is an ester derivative featuring a 2,4-difluorobenzoate moiety linked to a 2-oxoethyl group substituted with a 4-methoxycarbonylanilino group. Its structure combines electron-withdrawing fluorine atoms on the benzoate ring and a methoxycarbonyl group on the anilino substituent, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO5/c1-24-16(22)10-2-5-12(6-3-10)20-15(21)9-25-17(23)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQICZLFXCUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate are currently unknown. This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of [2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate’s action are currently unknown. Future studies will provide insights into these effects and contribute to our understanding of the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine atoms on the benzoate ring enhance electron-withdrawing effects, stabilizing the ester linkage and possibly altering reactivity in nucleophilic environments . Pyridinyl () and furanyl () substituents in analogs demonstrate how heterocyclic groups can modulate electronic properties and intermolecular interactions.
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